5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione
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Overview
Description
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 5-[[(4S)-4-hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]- is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step sequences. One common method includes the Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation . The Gewald reaction is used to construct the thienopyrimidine ring, followed by cyclization and decarboxylation to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, they are explored as building blocks for more complex molecules . In biology and medicine, these compounds are investigated for their potential as inhibitors of enzymes like PDE4, which are involved in inflammatory responses . They also show promise in the development of new drugs for treating diseases such as cancer and autoimmune disorders .
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as PDE4 inhibitors, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its activity and subsequent signaling pathways .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives can be compared to other heterocyclic compounds such as thieno[3,4-d]pyrimidines and pyrimidinones . While all these compounds share a similar core structure, thieno[2,3-d]pyrimidines are unique in their specific substitutions and functional groups, which confer distinct pharmacological properties . Similar compounds include thieno[3,4-d]pyrimidin-4(3H)-thione and various iridium complexes incorporating thieno[2,3-d]pyrimidine units .
Properties
Molecular Formula |
C21H25F3N5O5S+ |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C21H25F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,14,33H,6-8H2,1-5H3,(H,25,26)/q+1/t14?,20-/m0/s1 |
InChI Key |
JJMHZECRHRSMFT-LGTGAQBVSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3C(=O)N(C(=O)[N+](=C3S2)C(C)C)C)C(=O)N4C[C@](CO4)(C)O |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3C(=O)N(C(=O)[N+](=C3S2)C(C)C)C)C(=O)N4CC(CO4)(C)O |
Origin of Product |
United States |
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